molecular formula C10H10N2O B3032752 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 4597-21-1

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B3032752
CAS No.: 4597-21-1
M. Wt: 174.2 g/mol
InChI Key: MIMWZYHIBUZARG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of pH-sensitive spin probes through the conversion of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides to stable nitroxides, showcasing its role in chemical transformations and potential applications in probing pH variations in different environments (Kirilyuk et al., 2003).
  • Its crystal structure has been determined through X-ray crystallography, indicating its potential utility in crystallographic studies and material sciences (Selvanayagam et al., 2010).

Applications in Luminescence Sensing and Photoluminescence

  • The compound has been utilized in synthesizing metal-organic frameworks with luminescence sensing capabilities for benzaldehyde-based derivatives, indicating its potential application in the development of new sensory materials (Shi et al., 2015).
  • It was involved in the synthesis of Zn(II) mononuclear complexes, which demonstrated distinct photoluminescence properties based on their structural configurations, indicating potential applications in optoelectronics and material sciences (Li et al., 2019).

Synthesis of Novel Compounds and Potential Biological Activities

  • It served as a starting material in the synthesis of a variety of imidazole derivatives, including compounds with potential biological activities, highlighting its significance in medical chemistry and drug design (Orhan et al., 2019).
  • The compound has been involved in the synthesis of imidazo[4,5-b]pyridines, showcasing its utility in the creation of complex molecular structures for various applications, including pharmaceutical research (Perandones & Soto, 1997).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, and play a role in numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde. For instance, storage conditions can affect the stability of the compound . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

While specific safety and hazard information for 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions in the study of imidazole derivatives, including 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde, are likely to focus on the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .

Properties

IUPAC Name

1,2-dimethylbenzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMWZYHIBUZARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398939
Record name 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4597-21-1
Record name 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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